2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a hydroxy-methylbenzoyl group, and a pyrazolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group is introduced by reacting a suitable hydrazine derivative with a diketone or ketoester to form the pyrazole ring.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyrazolyl intermediate under specific conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby affecting cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(2-hydroxybenzoyl)pyrazol-1-yl]ethanone: Similar structure but lacks the methyl group on the benzoyl ring.
2-(4-Bromophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the 4-chlorophenoxy group and the 2-hydroxy-5-methylbenzoyl group in 2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H15ClN2O4 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C19H15ClN2O4/c1-12-2-7-17(23)16(8-12)19(25)13-9-21-22(10-13)18(24)11-26-15-5-3-14(20)4-6-15/h2-10,23H,11H2,1H3 |
InChI Key |
RCNNKOQWZGQKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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